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molecular formula C10H11NO2 B8442911 3-Hydroxymethyl-5-methoxymethyl-benzonitrile

3-Hydroxymethyl-5-methoxymethyl-benzonitrile

Cat. No. B8442911
M. Wt: 177.20 g/mol
InChI Key: BSPBRLGPJLBMPM-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 3-(tert-butyl-dimethyl-silanyloxymethyl)-5-methoxymethyl-benzonitrile (1.402 g, 4.810 mmol) in tetrahydrofuran (10 mL) at room temperature was added tetrabutylammonium fluoride (5.051 mL, 5.051 mmol, 1 M in tetrahydrofuran). The reaction mixture was stirred at room temperature for 2 h then concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 40% ethyl acetate in hexanes yielded 3-hydroxymethyl-5-methoxymethyl-benzonitrile (713 mg, 84%).
Name
3-(tert-butyl-dimethyl-silanyloxymethyl)-5-methoxymethyl-benzonitrile
Quantity
1.402 g
Type
reactant
Reaction Step One
Quantity
5.051 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([CH2:16][O:17][CH3:18])[CH:15]=1)[C:11]#[N:12])(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[OH:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([CH2:16][O:17][CH3:18])[CH:15]=1)[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
3-(tert-butyl-dimethyl-silanyloxymethyl)-5-methoxymethyl-benzonitrile
Quantity
1.402 g
Type
reactant
Smiles
C(C)(C)(C)[SiH2]OC(C=1C=C(C#N)C=C(C1)COC)(C)C
Name
Quantity
5.051 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C#N)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 713 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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